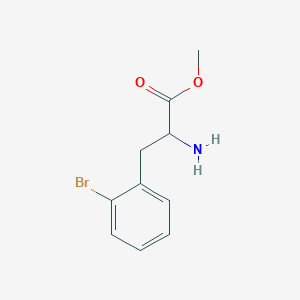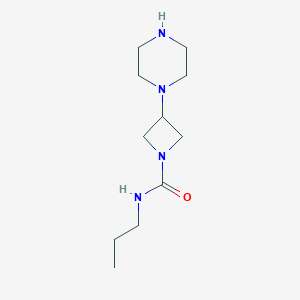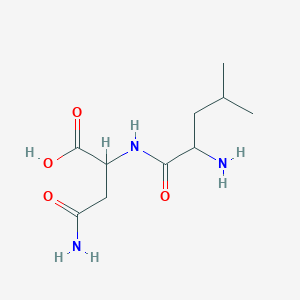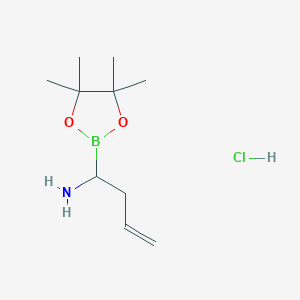
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride is a boron-containing organic compound It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting a suitable boronic acid or boronate ester with a diol. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.
Introduction of the But-3-en-1-amine Moiety: The but-3-en-1-amine group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, where the dioxaborolane derivative is coupled with an appropriate halide or pseudohalide.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the process. This may involve the use of continuous flow reactors and automated systems to handle large volumes of reagents and products.
化学反応の分析
Types of Reactions
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dioxaborolane ring into other boron-containing structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Reduced boron-containing compounds.
Substitution: Various substituted amines and boron-containing derivatives.
科学的研究の応用
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of C-C and C-N bonds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound can be used in the production of advanced materials and polymers.
作用機序
The mechanism by which 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride exerts its effects depends on the specific application. In organic synthesis, the dioxaborolane ring acts as a versatile intermediate that can undergo various transformations. In biological systems, the amine group can interact with biological targets, potentially modulating their activity.
類似化合物との比較
Similar Compounds
- 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene
Uniqueness
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride is unique due to the presence of both a dioxaborolane ring and a but-3-en-1-amine moiety. This combination provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
特性
分子式 |
C10H21BClNO2 |
|---|---|
分子量 |
233.54 g/mol |
IUPAC名 |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H20BNO2.ClH/c1-6-7-8(12)11-13-9(2,3)10(4,5)14-11;/h6,8H,1,7,12H2,2-5H3;1H |
InChIキー |
QPVGRTXKIYOOBP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC=C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



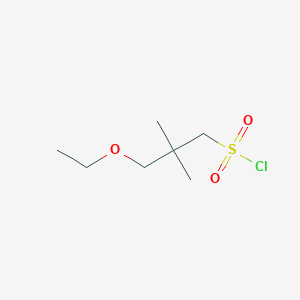
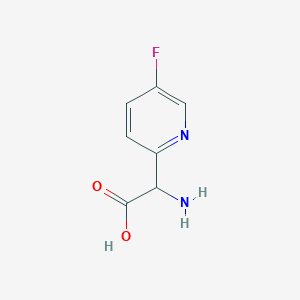
![3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)

